(2S,3S)-2-amino-3-methylpentanamide hydrochloride
Overview
Description
“(2S,3S)-2-amino-3-methylpentanamide hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is intended for research use only and is not suitable for human or veterinary use .
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the reactants, products, and the mechanism of the reaction . Unfortunately, specific information about the chemical reactions involving “this compound” is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific physical and chemical properties for “this compound” are not available in the search results.Scientific Research Applications
Biocatalytic Synthesis of Chiral Amino Alcohols
A multidisciplinary approach, involving engineered variants of Escherichi coli transketolase and ω-transaminase from Chromobacterium violaceum, was used to synthesize chiral aminodiols such as (2S,3S)-2-aminopentane-1,3-diol. This method provides an environmentally friendly alternative to chemical routes, with applications in the production of biochemicals and pharmaceutical intermediates (Smith et al., 2010).
Optical Resolutions in Amino Acid Derivatives
Optical resolutions of racemic structures, like (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride, have been explored for the preparation of optically active compounds. This method has implications in producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry for their enhanced efficacy and reduced side effects (Shiraiwa et al., 2006).
Fluorinated Amino Acids Synthesis
The synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine has been achieved through a process involving chiral oxazoline, SeO2-promoted oxidative rearrangement, and hydrogenation. These fluorinated amino acids have potential applications in medicinal chemistry and drug development (Pigza et al., 2009).
Biosynthesis in Grape and Wine Flavor
Studies on the biosynthesis of 3-alkyl-2-methoxypyrazines in grape and wine have indicated the incorporation of (2S,3S)-2-amino-3-methylpentanamide as a potential intermediate in the synthesis of flavor compounds. This research enhances our understanding of the metabolic pathways in grape and wine, contributing to the agricultural and food chemistry sectors (Lei et al., 2019).
Synthesis of Pyrimidines with Biological Activities
Condensation of compounds like 4-isothiocyanato-4-methylpentane-2-one with various amines has led to the synthesis of pyrimidines with potential anti-inflammatory and analgesic activities. This research contributes to the development of new therapeutic agents (Sondhi et al., 2008).
Mechanism of Action
Target of Action
L-Isoleucinamide hydrochloride, also known as L-Isoleucinamide HCl, (2S,3S)-2-amino-3-methylpentanamide hydrochloride, or H-Ile-NH2.HCl, is an amino acid derivative . The primary targets of this compound are transporter-related nutrient sensors, also known as transceptors . These transceptors mediate nutrient activation of signaling pathways through the plasma membrane .
Mode of Action
It is known to interact with its targets, the transceptors, to mediate nutrient activation of signaling pathways . This interaction results in changes in the cell’s metabolic processes .
Biochemical Pathways
The biochemical pathways affected by L-Isoleucinamide hydrochloride are those related to nutrient sensing and signaling. By interacting with transceptors, L-Isoleucinamide hydrochloride can influence the activation of these pathways, leading to downstream effects on cellular metabolism .
Pharmacokinetics
As an amino acid derivative, it is expected to be soluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of L-Isoleucinamide hydrochloride’s action are largely tied to its influence on nutrient sensing and signaling pathways. By interacting with transceptors, it can affect cellular metabolism, potentially leading to changes in energy production and other metabolic processes .
Action Environment
The action, efficacy, and stability of L-Isoleucinamide hydrochloride can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments.
Biochemical Analysis
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOZPTBFWAEJQL-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585189 | |
Record name | L-Isoleucinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10466-56-5 | |
Record name | L-Isoleucinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-2-amino-3-methylpentanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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